molecular formula C11H12N2 B8733243 3-(1,5-Dimethyl-1H-pyrrol-2-yl)pyridine CAS No. 65734-44-3

3-(1,5-Dimethyl-1H-pyrrol-2-yl)pyridine

Cat. No. B8733243
Key on ui cas rn: 65734-44-3
M. Wt: 172.23 g/mol
InChI Key: AKFCTIFANRXOLQ-UHFFFAOYSA-N
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Patent
US04065561

Procedure details

The 1,5-dimethyl-2-(3-pyridyl) pyrrole is prepared from 1-methyl-2-(3-pyridyl) pyrrole by treatment with phosphorus oxychloride and dimethyl formamide to form a pyrrole-carboxaldehyde which is then subjected to a Wolff-Kishner reduction.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][CH:4]=[C:3]1[C:7]1[CH:8]=[N:9][CH:10]=[CH:11][CH:12]=1.P(Cl)(Cl)(Cl)=[O:14].[CH3:18]N(C)C=O>>[CH3:1][N:2]1[C:6]([CH3:18])=[CH:5][CH:4]=[C:3]1[C:7]1[CH:8]=[N:9][CH:10]=[CH:11][CH:12]=1.[NH:2]1[CH:6]=[CH:5][CH:4]=[C:3]1[CH:7]=[O:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(=CC=C1)C=1C=NC=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1C(=CC=C1C)C=1C=NC=CC1
Name
Type
product
Smiles
N1C(=CC=C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04065561

Procedure details

The 1,5-dimethyl-2-(3-pyridyl) pyrrole is prepared from 1-methyl-2-(3-pyridyl) pyrrole by treatment with phosphorus oxychloride and dimethyl formamide to form a pyrrole-carboxaldehyde which is then subjected to a Wolff-Kishner reduction.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][CH:4]=[C:3]1[C:7]1[CH:8]=[N:9][CH:10]=[CH:11][CH:12]=1.P(Cl)(Cl)(Cl)=[O:14].[CH3:18]N(C)C=O>>[CH3:1][N:2]1[C:6]([CH3:18])=[CH:5][CH:4]=[C:3]1[C:7]1[CH:8]=[N:9][CH:10]=[CH:11][CH:12]=1.[NH:2]1[CH:6]=[CH:5][CH:4]=[C:3]1[CH:7]=[O:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(=CC=C1)C=1C=NC=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1C(=CC=C1C)C=1C=NC=CC1
Name
Type
product
Smiles
N1C(=CC=C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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